molecular formula C22H17N3O7S3 B6421287 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate CAS No. 877642-75-6

4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate

Cat. No.: B6421287
CAS No.: 877642-75-6
M. Wt: 531.6 g/mol
InChI Key: UBEKUUKOWMAGCX-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate (CAS: 877642-71-2) is a synthetic small molecule with a molecular formula of C₂₂H₁₇N₃O₇S₃ and a molecular weight of 531.58 g/mol . Its structure integrates a 4H-pyran-4-one core linked to a thiophene-2-amido-substituted 1,3,4-thiadiazole moiety via a sulfanylmethyl bridge, esterified with a 3,5-dimethoxybenzoate group.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O7S3/c1-29-13-6-12(7-14(8-13)30-2)20(28)32-17-10-31-15(9-16(17)26)11-34-22-25-24-21(35-22)23-19(27)18-4-3-5-33-18/h3-10H,11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEKUUKOWMAGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H17N3O6S3C_{22}H_{17}N_{3}O_{6}S_{3}, with a molecular weight of approximately 515.6 g/mol. The structure features a pyran ring, thiadiazole moiety, and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H17N3O6S3C_{22}H_{17}N_{3}O_{6}S_{3}
Molecular Weight515.6 g/mol
CAS Number896017-15-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance, derivatives of 1,3,4-thiadiazole and oxadiazole have shown significant activity against various bacterial strains including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The compound may exhibit similar properties due to its thiadiazole component.

Anticancer Properties

Research indicates that compounds containing pyran and thiadiazole rings have been evaluated for anticancer activity. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific effects of This compound on cancer cells remain to be extensively studied.

Anti-inflammatory Effects

Compounds similar to this structure have also been investigated for their anti-inflammatory properties. Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory diseases .

Synthesis and Evaluation

A study involving the synthesis of related pyrano-thiadiazole compounds demonstrated their biological activities through in vitro assays. These compounds were tested for antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of similar compounds to target proteins involved in bacterial cell wall synthesis. This computational approach helps in understanding the mechanism of action and optimizing the structure for enhanced activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfur-containing heterocyclic derivatives. Below is a detailed comparison with analogous compounds based on structural motifs, synthesis, and hypothesized bioactivity:

Structural Analogues from Thiophene-Thiadiazole Hybrids

describes thieno[3,2-d]pyrimidine sulfonamide derivatives (e.g., compounds 5a-c), which share structural similarities with the target compound, such as:

  • Thiophene backbone : Critical for π-π stacking interactions in biological systems.
  • Substituent diversity : The target compound features a 3,5-dimethoxybenzoate ester , while 5a-c incorporate 4-chlorophenyl and sulfonamide groups .

Key differences :

  • The sulfanylmethyl bridge in the target compound could increase conformational flexibility relative to the rigid thieno-pyrimidine core in 5a-c .
Hypothesized Bioactivity

While bioactivity data for the target compound is unavailable, structural parallels to known bioactive compounds suggest plausible mechanisms:

  • Thiadiazole-thiophene hybrids : Often exhibit antimicrobial and anticancer activities due to interactions with enzymes like thymidylate synthase .
  • Methoxybenzoate esters : Found in plant-derived biomolecules (e.g., resveratrol derivatives), which are associated with antioxidant and anti-inflammatory properties .
Physicochemical Properties

A comparative analysis of key properties is outlined below:

Property Target Compound Compound 5a
Molecular Weight 531.58 g/mol ~514.96 g/mol (calculated)
Key Functional Groups Thiadiazole, thiophene, benzoate Thieno-pyrimidine, sulfonamide
Solubility Moderate (ester group) Low (sulfonamide)
Bioactivity Potential Antimicrobial (hypothesized) Anticancer (hypothesized)

Q & A

Q. What are the common synthetic routes for constructing the thiadiazole and pyran core in this compound?

The synthesis typically involves sequential heterocyclic formation and functionalization. For the 1,3,4-thiadiazole ring, intermolecular cyclization of thiosemicarbazides with carboxylic acid derivatives (e.g., using POCl₃ as a dehydrating agent) is common . The pyran ring can be formed via cyclocondensation of diketones with aldehydes or via Knorr-type reactions. Thiophene-2-carboxamide is introduced through amide coupling (e.g., EDC/HOBt). The final esterification with 3,5-dimethoxybenzoic acid employs DCC/DMAP or acid chlorides .

Q. How is spectroscopic characterization (NMR, MS, XRD) applied to confirm the structure?

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., methoxy groups at δ ~3.8 ppm, thiophene protons at δ ~7.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns (e.g., loss of the benzoate group).
  • X-ray Crystallography : SHELXL refines crystal structures to validate bond lengths/angles, especially for the thiadiazole and pyran moieties .

Q. What solvent systems are optimal for purification via column chromatography?

Polar aprotic solvents (e.g., ethyl acetate/hexane gradients) are effective due to the compound’s moderate polarity. Silica gel (60–120 mesh) with 2–5% methanol in dichloromethane can resolve ester and amide derivatives .

Q. How are solubility and stability assessed for this compound in biological assays?

Solubility is tested in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). Stability is monitored via HPLC at 25°C/37°C over 24–72 hours, tracking degradation peaks at λ = 254 nm .

Q. What role do the 3,5-dimethoxybenzoate and thiophene groups play in reactivity?

The electron-rich methoxy groups enhance ester hydrolysis resistance, while the thiophene amide contributes to π-π stacking in solid-state packing and potential biological target interactions .

Advanced Questions

Q. How can conflicting crystallographic data on analogous compounds guide refinement of this structure?

Discrepancies in bond angles (e.g., C-S-C in thiadiazole) may arise from torsional strain. Using SHELXL’s TWIN/BASF commands for twinned crystals and integrating Hirshfeld surface analysis resolves such issues . Comparative studies of related pyran-thiadiazole derivatives (e.g., Acta Cryst. E reports) provide reference metrics .

Q. What computational strategies predict bioactivity against antimicrobial targets?

Molecular docking (AutoDock Vina) against E. coli DNA gyrase (PDB: 1KZN) or fungal CYP51 (PDB: 5FSA) identifies binding affinities. DFT calculations (B3LYP/6-31G*) optimize the thiophene-thiadiazole conformation for H-bonding and hydrophobic interactions .

Q. How do substituent modifications (e.g., replacing thiophene with furan) impact biological activity?

Structure-activity relationship (SAR) studies show that thiophene’s sulfur enhances lipophilicity and membrane penetration compared to furan. Bioassay data (MIC values) for analogs are statistically analyzed using ANOVA to validate trends .

Q. What experimental controls address false positives in antioxidant activity assays (e.g., DPPH)?

Include ascorbic acid as a positive control and test for thiol-group interference (e.g., using Ellman’s reagent). LC-MS monitors compound integrity post-assay to rule out autoxidation artifacts .

Q. How is regioselectivity achieved during thiadiazole sulfanyl methylation?

Kinetic vs. thermodynamic control is manipulated via temperature: at 0°C, the sulfanyl group preferentially reacts at the less sterically hindered position. 1^1H NMR reaction monitoring and NOESY confirm regiochemistry .

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